![molecular formula C6H14FNO B13571134 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol is a synthetic compound known for its stimulating and euphoric effects on the body. It belongs to the amphetamine class and is often referred to as a psychoactive drug.
Métodos De Preparación
The synthesis of 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol involves several steps. One common synthetic route includes the reaction of 3-fluoropropylamine with methylamine, followed by the addition of ethylene oxide. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Análisis De Reacciones Químicas
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde form.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in the stimulating and euphoric effects associated with the compound.
Comparación Con Compuestos Similares
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol is unique compared to other similar compounds due to its specific chemical structure and the presence of the fluorine atom. Similar compounds include:
Propiedades
Fórmula molecular |
C6H14FNO |
|---|---|
Peso molecular |
135.18 g/mol |
Nombre IUPAC |
2-[3-fluoropropyl(methyl)amino]ethanol |
InChI |
InChI=1S/C6H14FNO/c1-8(5-6-9)4-2-3-7/h9H,2-6H2,1H3 |
Clave InChI |
FGSFGHQDAOASHE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCF)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



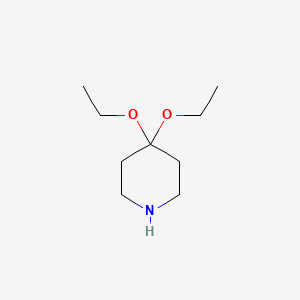
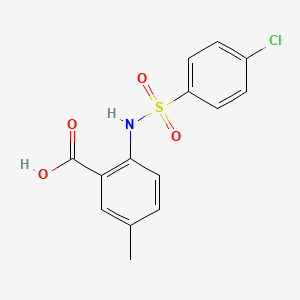
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)

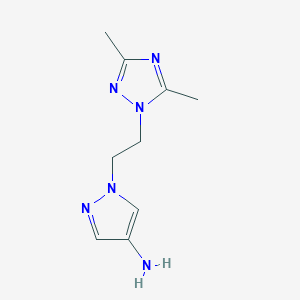
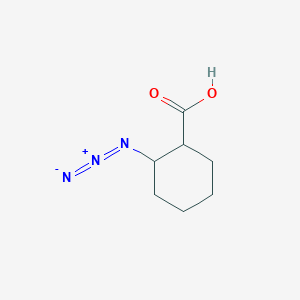
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
aminedihydrochloride](/img/structure/B13571104.png)

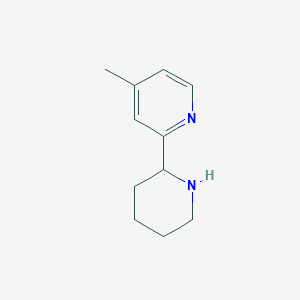
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
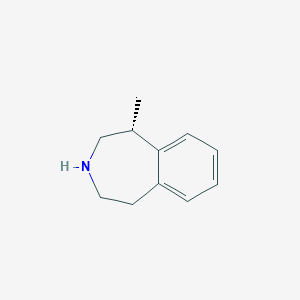
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
